molecular formula C18H19N3O3 B6428149 1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione CAS No. 2034250-88-7

1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione

Cat. No.: B6428149
CAS No.: 2034250-88-7
M. Wt: 325.4 g/mol
InChI Key: VMQVGTXQZAWSCE-UHFFFAOYSA-N
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Description

1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione (CAS 2034250-88-7) is a synthetic diketone derivative of significant interest in medicinal chemistry and drug discovery. Its structure combines aromatic and heterocyclic components, featuring a phenyl group and a pyrrolidine ring substituted with a pyrimidin-2-yloxy moiety . This unique architecture influences its electronic properties, solubility, and potential binding affinity to biological targets . The pyrrolidine ring is a versatile and privileged scaffold in pharmaceuticals, contributing to stereochemistry and increased three-dimensional coverage due to its non-planar structure, which can lead to improved selectivity and binding to enantioselective proteins . This compound serves as a valuable building block in organic synthesis and is investigated for a range of potential biological activities. Research into similar pyrrolidine-containing structures has indicated potential for antimicrobial, antiviral, and anticancer properties . The mechanism of action for such compounds may involve interaction with specific molecular targets like enzymes or receptors, potentially inhibiting or activating their functions . For instance, pyrrolidine-pyrimidine hybrids have been explored as novel potent tubulin depolymerizing agents, which can disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis . Furthermore, pyrimidine derivatives are investigated in research for targeting kinases, such as TOR serine-threonine kinases, highlighting their relevance in oncology and other therapeutic areas . This product is provided for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-phenyl-4-(3-pyrimidin-2-yloxypyrrolidin-1-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-16(14-5-2-1-3-6-14)7-8-17(23)21-12-9-15(13-21)24-18-19-10-4-11-20-18/h1-6,10-11,15H,7-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQVGTXQZAWSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrrolidin-3-ol

Pyrrolidin-3-ol is prepared via cyclization of 1,4-diaminobutane using nitrous acid, followed by reduction with LiAlH₄.

Introduction of the Pyrimidin-2-yloxy Group

The hydroxyl group of pyrrolidin-3-ol undergoes nucleophilic substitution with 2-chloropyrimidine under basic conditions (e.g., NaH in THF). Alternatively, Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enhance regioselectivity.

Optimized Protocol :

  • Reagents: Pyrrolidin-3-ol (1 equiv), 2-chloropyrimidine (1.2 equiv), NaH (1.5 equiv).

  • Solvent: Tetrahydrofuran (THF).

  • Temperature: 60°C, 12 hours.

  • Yield: 75–80%.

Coupling Methodologies for Molecular Assembly

The final step involves coupling the butane-1,4-dione with 3-(pyrimidin-2-yloxy)pyrrolidine. Two primary methods are employed:

Alkylation via Nucleophilic Substitution

The diketone is brominated at the 4-position using PBr₃, followed by reaction with pyrrolidine derivative in the presence of K₂CO₃.

Procedure :

  • Bromination: 1-Phenylbutane-1,4-dione (1 equiv) + PBr₃ (2 equiv) → 4-bromo-1-phenylbutane-1,4-dione.

  • Coupling: 4-Bromo intermediate (1 equiv) + 3-(pyrimidin-2-yloxy)pyrrolidine (1.1 equiv) + K₂CO₃ (2 equiv) in DMF, 80°C, 24 hours.

  • Yield: ~65–70%.

Condensation Using Sodium Acetate

A one-pot condensation under reflux in ethanol with sodium acetate as a base facilitates direct coupling.

Procedure :

  • Reagents: 1-Phenylbutane-1,4-dione (1 equiv), 3-(pyrimidin-2-yloxy)pyrrolidine (1 equiv), sodium acetate (0.2 equiv).

  • Solvent: Ethanol.

  • Temperature: Reflux (100°C), 2 hours.

  • Yield: 85–90%.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, THF) favor alkylation, while ethanol enhances condensation efficiency.

Catalytic Systems

  • K₂CO₃ : Effective for deprotonating pyrrolidine in alkylation.

  • NaOAc : Mild base for condensation, minimizing side reactions.

Temperature and Time

  • Alkylation: 80°C for 24 hours.

  • Condensation: 100°C for 2 hours.

Analytical Techniques for Structural Confirmation

  • LC/MS : Confirms molecular weight (387.9 g/mol).

  • ¹H NMR :

    • δ 8.4–8.6 ppm (pyrimidine protons).

    • δ 3.6–4.2 ppm (pyrrolidine CH₂ groups).

  • X-ray Crystallography : Limited data available, but analogous structures show planar diketone moieties.

Challenges in Synthesis and Scalability Considerations

  • Steric Hindrance : Bulky substituents on pyrrolidine slow coupling kinetics.

  • Purification : Silica gel chromatography often required to separate regioisomers.

  • Scale-up : Condensation methods are preferable due to shorter reaction times and higher yields .

Chemical Reactions Analysis

1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidin-2-yloxy group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound’s closest structural analogs include derivatives with modified aromatic or heterocyclic substituents. A notable example is 1-(4-Chlorophenyl)-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione (CAS: 1904097-57-9), described in . Below is a comparative analysis:

Property Target Compound: 1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione Analog: 1-(4-Chlorophenyl)-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
Molecular Formula C19H19N3O4 (estimated) C20H21ClN2O3
Molecular Weight ~377.4 g/mol (estimated) 372.8 g/mol
Aromatic Substituent Phenyl (C6H5) 4-Chlorophenyl (C6H4Cl)
Heterocyclic Substituent Pyrimidin-2-yloxy (electron-deficient, 2 nitrogen atoms) 5-Methylpyridin-2-yloxy (electron-rich pyridine with methyl group)
Key Functional Groups Two ketones, pyrrolidine, pyrimidine-oxy Two ketones, pyrrolidine, methylpyridine-oxy

Implications of Structural Differences

The absence of chlorine in the target compound may reduce steric hindrance, favoring interactions with hydrophilic targets.

Heterocyclic Substituent :

  • The pyrimidin-2-yloxy group in the target compound contains two nitrogen atoms, increasing hydrogen-bonding capacity and electron deficiency, which could improve binding to enzymes like kinases.
  • The 5-methylpyridin-2-yloxy group in the analog has a methyl group that may enhance metabolic stability but reduce polarity compared to pyrimidine .

Molecular Weight and Solubility: The target compound’s higher estimated molecular weight (377.4 vs. 372.8 g/mol) and pyrimidine moiety suggest lower solubility in nonpolar solvents than the methylpyridine-containing analog.

Hypothesized Pharmacological Differences

  • Target Compound : May exhibit stronger interactions with ATP-binding pockets due to pyrimidine’s electron-deficient nature, making it a candidate for kinase inhibitors.
  • Analog : The 4-chlorophenyl and methylpyridine groups could favor CNS penetration or prolonged half-life, as seen in related neuroactive compounds .

Biological Activity

1-Phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets. The following mechanisms have been proposed for this compound:

  • Anticancer Activity : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies on related pyrrolidine derivatives have demonstrated their capacity to inhibit cancer cell proliferation by interfering with tubulin polymerization and activating apoptotic pathways involving JNK signaling .
  • Antibacterial Properties : Pyrrolidine derivatives have been noted for their antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism often involves altering bacterial membrane permeability and inhibiting efflux pumps .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Target Organism/Cell Line Mechanism IC50/MIC Values
AnticancerProstate cancer cell linesDisruption of microtubule dynamicsIC50 < 10 µM
AntibacterialE. coli, S. aureusMembrane permeability alterationMIC = 125 µg/mL
Anti-inflammatoryMacrophage cell linesCytokine modulationNot specified

Case Study 1: Anticancer Activity

In a study evaluating similar compounds, it was found that specific pyrrolidine derivatives could induce G2/M phase arrest in prostate cancer cells. This was attributed to their ability to activate JNK pathways and disrupt microtubule formation, leading to increased apoptosis rates .

Case Study 2: Antibacterial Efficacy

In vitro tests demonstrated that related pyrrolidine compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective in inhibiting bacterial growth, suggesting potential therapeutic applications in treating infections .

Q & A

Q. Q1. What are the critical steps in synthesizing 1-phenyl-4-[3-(pyrimidin-2-yloxy)pyrrolidin-1-yl]butane-1,4-dione, and how can reaction conditions be optimized?

Answer:

  • Key Steps :
    • Coupling Reactions : Use of activating agents like HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to facilitate amide bond formation between pyrrolidine and pyrimidine intermediates .
    • Solvent Selection : Anhydrous DMF (dimethylformamide) is preferred for its ability to stabilize reactive intermediates and enhance reaction efficiency .
    • Temperature Control : Reactions typically proceed at room temperature to avoid side reactions, though specific steps (e.g., cyclization) may require heating (60–80°C) .
  • Optimization :
    • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol ensures high purity (>95%) .
    • Yield Improvement : Stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of acid to coupling agent) and inert atmosphere (N₂/Ar) minimize oxidation .

Advanced Structural Characterization

Q. Q2. How can researchers resolve discrepancies in NMR data when analyzing pyrrolidine-pyrimidine hybrid compounds?

Answer:

  • Common Challenges :
    • Signal Overlap : Pyrrolidine protons (δ 1.8–3.5 ppm) and pyrimidine aromatic protons (δ 7.5–8.5 ppm) may overlap with phenyl group signals .
    • Dynamic Effects : Conformational flexibility in the pyrrolidine ring can lead to split or broadened peaks .
  • Methodology :
    • 2D NMR : Use HSQC (heteronuclear single quantum coherence) to correlate ¹H and ¹³C signals, resolving ambiguities in crowded regions .
    • Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic effects and confirm stereochemistry .
    • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis provides precise bond angles and spatial arrangements .

Biological Activity & Mechanism

Q. Q3. What experimental designs are recommended for evaluating the antimicrobial activity of this compound?

Answer:

  • In Vitro Assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
    • Time-Kill Kinetics : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity .
  • Mechanistic Studies :
    • Enzyme Inhibition : Screen for binding to bacterial topoisomerase IV/DNA gyrase using fluorescence polarization assays .
    • Resistance Profiling : Compare activity against wild-type and efflux-pump-deficient strains (e.g., S. aureus ATCC 29213 vs. NORA knockout) .

Data Contradictions in Pharmacological Studies

Q. Q4. How should researchers address conflicting data on cytotoxicity across cell lines?

Answer:

  • Potential Causes :
    • Cell-Specific Uptake : Differences in membrane transporters (e.g., ABC transporters) may alter intracellular concentrations .
    • Metabolic Variability : CYP450 enzyme expression in hepatic vs. non-hepatic cell lines affects compound activation/toxicity .
  • Resolution Strategies :
    • Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS/MS to correlate with observed IC₅₀ values .
    • Pathway Analysis : Use RNA-seq or proteomics to identify differential expression of apoptosis/autophagy markers (e.g., caspase-3, LC3-II) .

Advanced Computational Modeling

Q. Q5. What computational approaches predict the binding affinity of this compound to kinase targets?

Answer:

  • Docking & MD Simulations :
    • Software : AutoDock Vina or Schrödinger Suite for initial docking to ATP-binding pockets of kinases (e.g., EGFR, CDK2) .
    • MD Refinement : Run 100 ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-protein interactions (e.g., hydrogen bonds with pyrimidine N1) .
  • Free Energy Calculations :
    • MM-PBSA/GBSA : Calculate binding free energy (ΔG) to rank derivatives for SAR (structure-activity relationship) studies .

Stability & Degradation Pathways

Q. Q6. How can researchers assess the hydrolytic stability of the pyrimidin-2-yloxy moiety?

Answer:

  • Forced Degradation Studies :
    • Acidic/Neutral/Basic Conditions : Incubate at pH 2 (HCl), 7 (PBS), and 9 (NaOH) at 40°C for 48 hours; monitor via HPLC .
    • Oxidative Stress : Treat with 3% H₂O₂ to identify oxidation products (e.g., sulfoxide/sulfone derivatives) .
  • Mechanistic Insights :
    • LC-HRMS : Identify degradation products (e.g., cleavage of pyrrolidine-pyrimidine linkage) and propose pathways .

Advanced Synthetic Modifications

Q. Q7. What strategies improve the solubility of this compound without compromising bioactivity?

Answer:

  • Structural Modifications :
    • PEGylation : Introduce polyethylene glycol (PEG) chains at the pyrrolidine nitrogen to enhance aqueous solubility .
    • Salt Formation : Prepare hydrochloride or mesylate salts via acid-base reactions .
  • Formulation Approaches :
    • Nanoparticle Encapsulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles for sustained release .

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